Celecoxib
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Record name | celecoxib | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Celecoxib | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022777 | |
| Record name | Celecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
529.0±60.0 | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Pale yellow solid | |
CAS No. |
169590-42-5 | |
| Record name | Celecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Celecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | celecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | celecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Celecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CELECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCX84Q7J1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Celecoxib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157-159, 157-159 °C, 101.7 - 103.9 °C | |
| Record name | Celecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Celecoxib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Celecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action of Celecoxib
Cyclooxygenase-2 (COX-2) Independent Mechanisms of Action
Modulation of Cell Proliferation and Apoptosis
Regulation of Nuclear Factor-κB (NF-κB) Pathway
Celecoxib (B62257) has been shown to modulate the Nuclear Factor-κB (NF-κB) pathway, a critical regulator of inflammation, cell proliferation, apoptosis, and carcinogenesis. Research indicates that this compound inhibits NF-κB activation by suppressing the activation of IκB kinase (IKK) and Akt aai.org. This inhibition leads to the downregulation of genes regulated by NF-κB, including COX-2, Matrix Metalloproteinase-9 (MMP-9), and cyclin D1 aai.org. Furthermore, this compound can abrogate the nuclear translocation and DNA binding activity of the NF-κB p65 (RelA) subunit, which is essential for its transcriptional activity researchgate.netnih.gov. This suppression of NF-κB signaling contributes to this compound's anti-inflammatory and anti-carcinogenic effects aai.orgnih.govfrontiersin.org. Studies have also observed that this compound can inhibit NF-κB phosphorylation and nuclear translocation, leading to increased expression of Aquaporin (AQP) 1 and rescuing apoptosis in hyperoxia-induced lung injury models frontiersin.org.
Interference with Signal Transducer and Activator of Transcription (STAT) Pathways
This compound's influence extends to Signal Transducer and Activator of Transcription (STAT) pathways, which are crucial for cellular processes such as growth, differentiation, and immune response. It has been reported that this compound regulates the proliferation, migration, and invasion of tumor cells by inhibiting the cyclooxygenase-2/prostaglandin (B15479496) E2 (COX-2/PGE2) signal axis, thereby inhibiting the phosphorylation of key signaling molecules including NF-κB, Akt, and STAT nih.gov. Specifically, STAT3 (Signal Transducer and Activator of Transcription 3) has been identified as a protein whose activity can be affected by this compound drugbank.com.
Induction of Endoplasmic Reticulum (ER) Stress and Mitochondrial Apoptosis
This compound induces apoptosis in various cancer cells through mechanisms involving endoplasmic reticulum (ER) stress and mitochondrial pathways. It promotes apoptosis by enhancing mitochondrial oxidation and activating the mitochondrial apoptosis process nih.gov. This compound can trigger ER stress-induced apoptosis in a manner that is independent of its COX-2 inhibitory activity in certain cancer cell types, such as Epstein-Barr virus (EBV)-transformed B-cells and non-Hodgkin's lymphoma cells iiarjournals.orgiiarjournals.org. This effect is associated with the activation of mitogen-activated protein kinase (MAPK)-mediated ER stress iiarjournals.orgiiarjournals.org. Additionally, this compound-mediated activation of ER stress can induce de novo ceramide biosynthesis, and the combined effects of elevated ceramide and transcriptional activation of ER stress contribute to the induction of apoptosis bmbreports.org. Sequential treatment with this compound and bortezomib (B1684674) has been shown to enhance ER stress-mediated autophagy-associated cell death in colon cancer cells spandidos-publications.com.
Regulation of Cell Cycle Progression
This compound modulates cell cycle progression, leading to arrest at specific phases depending on the concentration and cell type. Studies have demonstrated that lower concentrations of this compound can induce G0/G1 phase arrest, while higher concentrations may lead to G2/M phase arrest in various cell lines nih.gov. For instance, in human osteosarcoma MG-63 cells, this compound treatment resulted in a significant S-phase arrest nih.gov. This regulation of the cell cycle can occur independently of COX-2 expression levels in some contexts nih.gov.
This compound's impact on cell cycle progression is associated with the modulation of cell cycle regulatory proteins. It can increase the expression of cell cycle inhibitors such as CDKN1A/p21 and CDKN1B/p27, and/or decrease the expression of cyclins like CCNA1, CCNB1, and CCND1 pharmgkb.org. Furthermore, this compound has been shown to regulate cell cycle progression by upregulating p53/p21 nih.gov. In HeLa cervical cancer cells, this compound induced G2/M phase arrest and increased p53 expression waocp.org.
The effects of this compound on cell cycle arrest can vary by cell type and concentration, as summarized in the table below:
| Cell Line/Type | This compound Concentration | Cell Cycle Arrest Phase | COX-2 Dependency | Source |
| Various cell lines | Lower concentrations | G0/G1 | COX-2 dependent | nih.gov |
| Various cell lines | Higher concentrations | G2/M | COX-2 independent | nih.gov |
| Human osteosarcoma MG-63 | 20 µg/ml | S-phase | Not specified | nih.gov |
| HeLa cells | IC50=43 µM | G2/M | Not specified | waocp.org |
| Bladder, glial, colon cancer | Not specified | G1 | Not specified | waocp.org |
| Human colon cancer cells | Not specified | G1/S (accumulation) | Not specified | wjgnet.com |
Effects on Angiogenesis and Metastasis
This compound exhibits significant anti-angiogenic and anti-tumoral properties, playing a role in inhibiting tumor growth and metastasis aacrjournals.orgintjmorphol.comduke.eduiiarjournals.org. Its ability to suppress these processes is closely linked to its modulation of factors involved in new blood vessel formation and cellular invasion.
Modulation of Vascular Endothelial Growth Factor (VEGF) and Microvessel Density
This compound significantly modulates Vascular Endothelial Growth Factor (VEGF) expression and reduces microvessel density, key indicators of angiogenesis. Studies in human pancreatic cancer models have shown that this compound suppresses VEGF expression at both mRNA and protein levels in a dose-dependent manner aacrjournals.orgduke.edu. This suppression is partly attributed to the inhibition of Sp1 transcription factor activity, which is crucial for VEGF promoter activity aacrjournals.orgduke.edu. Consequently, this compound treatment leads to a significant reduction in tumor microvessel formation and density aacrjournals.orgintjmorphol.comduke.eduiiarjournals.org. In an orthotopic pancreatic cancer animal model, this compound inhibited tumor growth and metastasis, consistent with inhibition of angiogenesis and decreased Sp1 activity and VEGF expression aacrjournals.orgduke.edu. Furthermore, this compound has been observed to decrease serum VEGF levels in patients with metastatic colorectal cancer when combined with chemotherapy smj.org.sa. Similarly, in breast cancer, this compound inhibits PGE2-induced angiogenesis and lymphangiogenesis, leading to reduced microvessel density and serum VEGF levels, especially in COX-2-overexpressed cell lines dovepress.com.
However, some research indicates context-dependent effects. For example, in certain glioma cells, this compound was found to induce VEGF expression and increase microvessel density, suggesting that its effects on angiogenesis can vary based on cell type and experimental conditions aacrjournals.org.
Inhibition of Matrix Metalloproteinases (MMPs)
This compound inhibits the activity and expression of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial enzymes involved in extracellular matrix degradation, a prerequisite for tumor invasion and metastasis pharmgkb.orgjst.go.jp. Studies have shown that this compound significantly down-regulates the expression of MMP-2 and MMP-9 in various cancer cell lines, including human osteosarcoma MG-63 cells and nasopharyngeal carcinoma cell lines nih.govingentaconnect.com. This inhibition of MMP-2 and MMP-9 activity contributes to this compound's ability to suppress cell invasion and migration ingentaconnect.com.
Furthermore, this compound's inhibitory effect on MMPs may involve the upregulation of RECK (Reversion-inducing-cysteine-rich protein with Kazal motifs), an endogenous inhibitor of MMPs nih.gov. The anti-metastatic activities of this compound are believed to be partly mediated through its MMP-2/9 inhibitory activities jst.go.jp. Molecular docking studies have further supported this compound's binding affinity against MMP-2, MMP-8, and MMP-9, indicating potential direct inhibitory interactions tandfonline.com.
| MMP Type | Effect of this compound | Key Mechanism/Observation | Source |
| MMP-2 | Down-regulation, inhibition | Suppresses invasion and migration; up-regulation of RECK | nih.govingentaconnect.com |
| MMP-9 | Down-regulation, inhibition | Suppresses invasion and migration; up-regulation of RECK | nih.govingentaconnect.com |
| MMP-10 | Inhibition of secretion and activation | Inhibits SAA-dependent and TNFα-induced MMP-10 secretion; partly mediated by PGE2 | karger.com |
Interactions with Other Molecular Targets
Emerging evidence indicates that this compound interacts with several molecular targets distinct from COX-2, influencing various cellular processes. These interactions are crucial for understanding the full spectrum of this compound's biological activities and its therapeutic potential beyond inflammation and pain management fishersci.ca.
Carbonic Anhydrase Inhibition
This compound acts as a potent inhibitor of certain human carbonic anhydrase (hCA) isoenzymes fishersci.cascribd.comfishersci.fibidd.groupciteab.comwmcloud.org. This inhibitory activity is attributed to this compound's unsubstituted sulfonamide moiety, a structural feature common to many known CA inhibitors fishersci.cascribd.comfishersci.ficiteab.comwmcloud.org. Studies have demonstrated that this compound inhibits hCAII activity in the nanomolar range scribd.comciteab.com. Specifically, its half-maximal inhibitory concentration (IC₅₀) values for tumor-associated CAIX and CAXII enzymes were determined to be 16 nM and 18 nM, respectively, indicating a potency more than double that for COX-2 inhibition (IC₅₀ of 40 nM) fishersci.ca.
The binding of this compound to hCAII involves its sulfonamide group interacting with the catalytic zinc ion in the enzyme's active site fishersci.fi. In contrast, rofecoxib (B1684582), another COX-2 selective inhibitor that lacks this unsubstituted sulfonamide moiety, shows no significant hCAII inhibitory activity scribd.comfishersci.ficiteab.comwmcloud.org. This differential activity highlights the structural basis for this compound's CA inhibition. The inhibition of carbonic anhydrases by this compound may contribute to its anticancer properties and has also been suggested to play a role in its ability to lower intraocular pressure, potentially offering utility in glaucoma treatment scribd.comfishersci.fibidd.groupwmcloud.org.
Table 1: this compound's Carbonic Anhydrase Inhibition
| Target Enzyme | IC₅₀ Value (nM) | Reference |
| hCAII | Nanomolar range | scribd.comciteab.com |
| CAIX | 16 | fishersci.ca |
| CAXII | 18 | fishersci.ca |
| COX-2 | 40 | fishersci.ca |
3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) Inhibition
This compound has been identified as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) activity fishersci.cafishersci.fiwikipedia.orgfishersci.sefishersci.camims.com. PDK1 is a master regulatory kinase involved in various pro-oncogenic signaling pathways, and its inhibition by this compound provides a significant explanation for the drug's COX-2-independent anti-tumor effects fishersci.cafishersci.fiwikipedia.orgfishersci.sefishersci.camims.com.
In vitro studies have reported IC₅₀ values for this compound's inhibition of PDK1 ranging from 3.5 µM to 48 µM fishersci.cafishersci.fifishersci.sefishersci.camims.com. This inhibition typically requires higher concentrations of this compound compared to those needed for COX-2 or CA inhibition fishersci.ca. The mechanism of PDK1 inhibition by this compound and its derivatives appears to involve competition with ATP for binding to the enzyme's active site, a common mechanism for many kinase inhibitors fishersci.se. Downstream effects of PDK1 inhibition by this compound include the suppression of Akt/protein kinase B (PKB) phosphorylation on regulatory sites such as Thr(308) and Ser(473) fishersci.fifishersci.sefishersci.camims.com.
Table 2: this compound's PDK1 Inhibition Potency
| Target Enzyme | IC₅₀ Value (µM) | Reference |
| PDK1 | 3.5 | fishersci.fi |
| PDK1 | 48 | fishersci.sefishersci.camims.com |
Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) Inhibition
A significant non-COX-2 target of this compound is the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) fishersci.cawikidata.orgfishersci.atnih.govnih.gov. SERCA is a crucial transmembrane protein located in the endoplasmic reticulum (ER) responsible for maintaining the steep calcium gradient between the cytosol and the ER lumen fishersci.ca. Inhibition of SERCA by this compound leads to a rapid efflux of calcium into the cytosol, subsequently triggering the endoplasmic reticulum stress response (ESR) fishersci.cawikidata.orgnih.gov.
This SERCA inhibitory activity is highly specific to this compound and has not been observed with other COX inhibitors tested, such as aspirin (B1665792), ibuprofen (B1674241), naproxen (B1676952), or rofecoxib nih.gov. This effect has been consistently demonstrated across various cell lines, including prostate cancer cells (PC-3), smooth muscle cells (A7r5), fibroblasts (NIH 3T3), and T cells (Jurkat) wikidata.orgnih.gov. Research indicates that this compound inhibits both SERCA's Ca²⁺-ATPase activity and ATP-dependent Ca²⁺ transport in a concentration-dependent manner wikidata.orgfishersci.atnih.gov. This perturbation of intracellular calcium homeostasis is considered a plausible link to this compound's pro-apoptotic and anti-tumor effects fishersci.cawikidata.orgfishersci.atnih.gov.
Immunomodulatory Effects
Beyond its direct enzymatic inhibitions, this compound also exhibits immunomodulatory effects, influencing various aspects of the immune system mims.comnnlm.govguidetopharmacology.orgfishersci.canih.gov. Studies have shown that this compound can significantly decrease levels of certain cytokines, such as interleukin-6 (IL-6) nnlm.govfishersci.canih.gov. This reduction in pro-inflammatory cytokines contributes to its anti-proliferative activities, particularly in cancer cell lines like SW480 colon cancer cells nnlm.govfishersci.canih.gov.
Pharmacokinetic and Pharmacodynamic Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Research
The ADME characteristics of celecoxib (B62257) have been extensively studied, providing insights into its systemic availability and elimination pathways.
Oral Absorption and Bioavailability Characteristics
This compound is rapidly absorbed from the gastrointestinal (GI) tract following oral administration. Peak plasma concentrations (Cmax) are typically achieved within approximately 2 to 4 hours after a single dose drugbank.comnews-medical.netdrugbank.comfda.gov.ph. For instance, a single 200 mg oral dose administered to healthy subjects resulted in a Cmax of 705 ng/mL drugbank.comnews-medical.net.
The presence of food, particularly a high-fat meal, can influence this compound absorption. While it may delay the time to peak plasma levels by about 1 to 2 hours, it generally leads to an increase in total absorption, as indicated by a 10% to 20% increase in the area under the curve (AUC) drugbank.comnews-medical.netfda.govmims.com. Conversely, coadministration with aluminum and magnesium-containing antacids can reduce this compound plasma concentrations, with a reported 37% decrease in Cmax and a 10% decrease in AUC news-medical.netfda.gov.
The relative bioavailability of Celebrex capsules compared to an oral suspension is approximately 99% fda.gov. However, due to its low aqueous solubility, absolute bioavailability studies have not been conducted fda.gov. Multiple-dose pharmacokinetics of this compound can generally be predicted from single-dose pharmacokinetics fda.gov.
Plasma Protein Binding Dynamics
This compound exhibits high plasma protein binding, which is concentration-independent and approximately 97% at therapeutic plasma concentrations drugbank.comnews-medical.netdrugbank.comfda.gov.phfda.govwikipedia.org. It primarily binds to plasma albumin, and to a lesser extent, α1-acid glycoprotein (B1211001) drugbank.comfda.gov. This compound is not preferentially bound to red blood cells drugbank.comfda.gov. The apparent volume of distribution at steady state (Vss/F) is approximately 400 L to 455 ± 166 L, suggesting wide distribution into various tissues drugbank.comdrugbank.comfda.gov.
Hepatic Metabolism and Cytochrome P450 (CYP) Isozyme Involvement
This compound is extensively metabolized in the liver, with very little unchanged drug (<3%) being eliminated drugbank.comfda.govpharmgkb.orgnih.gov. The major routes of excretion for this compound are feces and urine pharmgkb.orgnih.govpharmgkb.org. Approximately 57% of an oral dose is excreted in the feces and 27% in the urine, primarily in the form of metabolites drugbank.commims.com. The main metabolite found in urine and feces is the carboxylic acid metabolite, accounting for about 73% of the excreted dose drugbank.com. Three inactive metabolites have been identified in human plasma: a primary alcohol, a corresponding carboxylic acid, and its glucuronide conjugate drugbank.comfda.gov.phfda.govmims.comnih.gov.
The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) 2C9 isoenzyme in the liver drugbank.comdrugbank.comfda.gov.phfda.govmims.comwikipedia.orgpharmgkb.orgnih.govpharmgkb.orgmims.comnih.govnih.govdovepress.comresearchgate.net. This enzyme is largely responsible for the initial methyl hydroxylation of this compound to form hydroxythis compound pharmgkb.orgnih.govmims.comresearchgate.net.
CYP2C9 is a highly polymorphic gene, and variations in its activity can significantly impact this compound pharmacokinetics and drug exposure fda.gov.phmims.compharmgkb.orgnih.govpharmgkb.orgmims.com. Individuals who are poor metabolizers of CYP2C9 substrates, such as those carrying the CYP2C9*3 allele, exhibit increased exposure to this compound due to reduced metabolic clearance fda.gov.phmims.compharmgkb.orgnih.govpharmgkb.orgmims.com.
While CYP2C9 plays the primary role, CYP3A4 also contributes to this compound metabolism, albeit to a minor extent (less than 25%) drugbank.comwikipedia.orgpharmgkb.orgnih.govpharmgkb.orgdovepress.comresearchgate.net. Other CYP enzymes like CYP2C8 and possibly CYP2D6 may also have some contribution drugbank.com.
Following the initial hydroxylation by CYP2C9, hydroxythis compound is further oxidized to carboxythis compound. This subsequent oxidation step is mediated by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2 pharmgkb.orgnih.govresearchgate.netnih.gov.
The carboxythis compound metabolite, and to a lesser extent, the primary alcohol metabolite, can then be conjugated with glucuronic acid. This process, known as glucuronidation, is catalyzed by UDP glucuronosyltransferases (UGTs), forming glucuronide conjugates drugbank.comdrugbank.comfda.gov.phpharmgkb.orgnih.govmims.comnih.govnih.gov. These glucuronide conjugates are considered inactive metabolites drugbank.comfda.gov.phpharmgkb.orgnih.govnih.gov.
Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Time to Peak Plasma Concentration | 2-4 hours (single oral dose) | drugbank.comnews-medical.netdrugbank.comfda.gov.ph |
| Peak Plasma Concentration (Cmax) | 705 ng/mL (200 mg single oral dose) | drugbank.comnews-medical.net |
| Plasma Protein Binding | ~97% (primarily to albumin) | drugbank.comnews-medical.netdrugbank.comfda.gov.phfda.govwikipedia.org |
| Apparent Volume of Distribution | 400 L to 455 ± 166 L (steady state) | drugbank.comdrugbank.comfda.gov |
| Elimination Half-Life | Approximately 11 hours (healthy subjects) | drugbank.comdrugbank.commims.compharmgkb.org |
| Excretion (Feces) | ~57% (as metabolites) | drugbank.commims.com |
| Excretion (Urine) | ~27% (as metabolites) | drugbank.commims.com |
| Unchanged Drug Excretion | <3% (in urine and feces) | drugbank.comfda.govpharmgkb.orgnih.gov |
Effect of Food on this compound Absorption
| Meal Type | Effect on Cmax | Effect on AUC | Delay in Tmax | Source |
| High-Fat Meal | Increased (39-62%) | Increased (10-20%) | 1-2 hours delayed | drugbank.comnews-medical.netfda.govmims.com |
| Antacid (Al/Mg) | Decreased (~37%) | Decreased (~10%) | Not specified | news-medical.netfda.gov |
Clinical Efficacy Studies and Therapeutic Applications Research Focus
Beyond Anti-Inflammatory and Analgesic Effects
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is primarily recognized for its anti-inflammatory and analgesic properties in treating conditions like arthritis. mdpi.comresearchgate.net However, its mechanism of action—blocking the COX-2 enzyme—has implications far beyond pain and inflammation management. The COX-2 enzyme is frequently overexpressed in various cancerous and precancerous tissues, where it plays a role in producing prostaglandins (B1171923). nih.gov These prostaglandins are involved in key processes of tumorigenesis, including promoting cell proliferation, inhibiting apoptosis (programmed cell death), and stimulating angiogenesis (the formation of new blood vessels that supply tumors). mdpi.com
By inhibiting COX-2, this compound interferes with these pathways, suggesting a potential role in cancer prevention and treatment. nih.gov Research has shown that this compound's anti-cancer effects may involve multiple mechanisms, such as down-regulating proteins that inhibit apoptosis, like survivin, and impeding tumor invasion and metastasis. mdpi.comnih.gov This has prompted extensive investigation into its efficacy as a chemopreventive agent and as an adjunct to standard cancer therapies. researchgate.net
Cancer Research and Chemoprevention
Clinical and preclinical studies have explored this compound's potential across a spectrum of malignancies, leveraging its anti-inflammatory and anti-proliferative effects. nih.gov
The most established chemopreventive application of this compound is in Familial Adenomatous Polyposis (FAP), an inherited condition that leads to the development of numerous colorectal polyps and a near-100% risk of colorectal cancer. nih.gov A landmark clinical trial demonstrated that FAP patients treated with this compound experienced a significant reduction in the number of colorectal polyps. cancernetwork.com Over a six-month period, patients receiving 400 mg of this compound twice daily saw an average reduction of 28% in the mean number of polyps, compared to a 4.5% reduction in the placebo group. nih.gov This evidence was pivotal in the FDA's approval of this compound as an adjunct therapy for FAP patients to reduce adenomatous colorectal polyps. amegroups.org Further research has consistently shown that this compound can decrease the polyp burden in these high-risk individuals. hopkinsarthritis.org
| Treatment Group | Mean Percent Change in Number of Polyps |
|---|---|
| Placebo | -4.5% |
| This compound (100 mg twice daily) | -11.9% |
| This compound (400 mg twice daily) | -28.0% |
The role of this compound in breast cancer has been extensively investigated, as COX-2 is often overexpressed in these tumors. nih.gov Preclinical studies in animal models have shown that this compound can significantly reduce the incidence, multiplicity, and volume of mammary tumors. aacrjournals.org In clinical research, this compound has been evaluated as an addition to standard treatments. For instance, studies combining this compound with neoadjuvant therapy for breast cancer have shown an improved objective response rate. mdpi.com One meta-analysis found that for patients receiving neoadjuvant therapy, the response rate was 75.9% in the this compound group compared to 62.5% in the control group. mdpi.com
Given the link between chronic inflammation and gastric cancer, researchers have studied this compound's potential in this disease. nih.gov Studies have indicated that this compound exhibits antitumor effects on gastric cancer cells and may enhance the efficacy of chemotherapy. nih.govnih.gov In preclinical models, the combination of this compound with chemotherapy drugs resulted in a synergistic antitumor effect, inhibiting tumor growth by promoting apoptosis and down-regulating proteins involved in metastasis. nih.gov Clinical studies have suggested that combining this compound with chemotherapy is beneficial for gastric cancer patients whose tumors are COX-2 positive. youtube.com
In locally advanced rectal cancer, this compound has been studied for its potential to enhance the effects of preoperative chemoradiotherapy. nih.govmedpath.com The theory is that by inhibiting COX-2, this compound may sensitize cancer cells to radiation. medpath.com A phase II clinical trial that added this compound to a standard neoadjuvant chemoradiation regimen for rectal adenocarcinoma reported a pathological complete response (pCR) rate of 31.8%. ekb.eg Other studies have also found that this compound can be safely combined with preoperative chemoradiotherapy and may improve pathological response rates. amegroups.orgnih.gov
Overexpression of COX-2 is common in head and neck squamous cell carcinoma (HNSCC) and is associated with a poorer prognosis. brieflands.com Research has explored this compound as both a chemopreventive agent for high-risk oral lesions and as an adjunct to therapy. nih.govclinicaltrials.gov Preclinical studies have shown that this compound can inhibit the growth of head and neck cancer cells. nih.gov In a clinical setting, combining this compound with definitive chemoradiation for head and neck cancer resulted in a significantly higher 4-year progression-free survival rate compared to placebo. brieflands.com
| Cancer Type | Primary Research Focus | Key Research Findings |
|---|---|---|
| Colorectal (FAP) | Chemoprevention | Significantly reduces the number and burden of colorectal polyps in high-risk patients. nih.gov |
| Breast Cancer | Adjunct to Neoadjuvant/Adjuvant Therapy | Improves objective response rate when combined with neoadjuvant therapy. mdpi.com |
| Gastric Cancer | Adjunct to Chemotherapy | Shows synergistic anti-tumor effects when combined with chemotherapy in preclinical models. nih.gov |
| Rectal Cancer | Enhancement of Chemoradiotherapy | Can be safely combined with preoperative chemoradiation and may improve pathological response. nih.govekb.eg |
| Head and Neck Cancer | Chemoprevention & Adjunct to Chemoradiotherapy | Improves progression-free survival when added to chemoradiation. brieflands.com |
Lung Cancer
This compound has demonstrated notable anti-tumor effects in non-small cell lung cancer (NSCLC) through various mechanisms. Research indicates that this compound can induce apoptosis, or programmed cell death, in lung cancer cells. nih.govoup.com One of the key pathways involved is the induction of endoplasmic reticulum (ER) stress. nih.gov When ER stress is prolonged, it triggers apoptotic signaling pathways. nih.gov Studies have shown that this compound treatment increases the presence of apoptotic cells in NSCLC cell lines such as A549 and H460. nih.gov
Furthermore, this compound appears to induce apoptosis in human NSCLC through the extrinsic death receptor pathway. oup.com Combination treatment with this compound and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has been shown to produce a greater than additive apoptotic effect in A549 cells. oup.com For instance, while this compound or TRAIL alone decreased cell survival by 38.7% and 29.3% respectively, their combination resulted in a 77.5% decrease in survival. oup.com
In addition to inducing apoptosis, this compound has been found to interfere with cellular proliferation and tumor angiogenesis. nih.gov In a study involving former smokers, this compound was shown to reduce a specific marker of cell proliferation, Ki-67, in precancerous lung lesions. cancernetwork.comsciencedaily.com This suggests a role for COX-2 inhibition in preventing the progression of these lesions to lung cancer. cancernetwork.comsciencedaily.com Animal models have also supported the role of this compound in preventing the malignant progression of smoking-induced lung tumors by suppressing the COX-2/PGE2 signaling pathway. frontiersin.org Specifically, this compound was observed to reduce the multiplicity of lung adenocarcinomas in mice exposed to smoke. frontiersin.org
Clinical trials have explored the potential of this compound in the context of lung cancer therapy. Phase II clinical trials have suggested that this compound may enhance the response to cytotoxic chemotherapy and radiation therapy. nih.gov One ongoing trial is investigating the addition of this compound to standard immunotherapy for advanced non-small cell lung cancer. cancerresearchuk.org The rationale is that by blocking the COX-2 enzyme, which is associated with cancer growth and immune system evasion, this compound may improve the efficacy of immunotherapy. cancerresearchuk.org
Table 1: Effects of this compound on Lung Cancer Cells
| Cell Line | Effect | Mechanism |
|---|---|---|
| A549 | Increased apoptosis | Induction of ER stress, activation of extrinsic death receptor pathway |
| H460 | Increased apoptosis | Induction of ER stress |
Ovarian Cancer
This compound has demonstrated significant anti-tumorigenic effects in various ovarian cancer models. nih.gov In vitro studies using ovarian cancer cell lines (SKOV3, Hey, and IGROV1) and primary cultures of human ovarian cancer have shown that this compound inhibits cell proliferation in a dose-dependent manner. nih.gov The IC50 values, the concentration of a drug that inhibits a biological process by 50%, were determined to be 25 µM for SKOV3, 44 µM for IGROV1, and 50 µM for Hey cells after 72 hours of treatment. nih.gov
The mechanisms underlying this inhibition of cell proliferation include the induction of G1 cell cycle arrest and apoptosis. nih.gov this compound treatment was found to significantly induce the activity of cleaved caspase-3, a key executioner of apoptosis, in all three cell lines. nih.gov For instance, at a dose of 50 µM, caspase-3 activity was induced by 1.7, 5.4, and 3.8-fold in SKOV3, Hey, and IGROV1 cells, respectively, compared to the control. nih.gov
In a genetically engineered mouse model of serous ovarian cancer, this compound treatment resulted in a 66% decrease in tumor weight in obese mice compared to control animals. nih.gov This in vivo tumor growth inhibition was associated with decreased levels of COX-2, MMP9, and the proliferation marker Ki-67. nih.gov Furthermore, a reduction in blood vessel density and an increase in apoptosis were observed in the tumors of this compound-treated mice. nih.gov These findings suggest that this compound exerts its anti-tumor effects in this model through a COX-2-dependent pathway that involves the induction of apoptosis, inhibition of tumor angiogenesis, and a reduction in cell proliferation. nih.gov The downregulation of cyclin D1 expression via a COX-2 dependent mechanism is also considered a potential in vivo mechanism for inhibiting ovarian cancer growth. nih.gov
Table 3: Effects of this compound on Ovarian Cancer
| Model | Effect | Key Findings |
|---|---|---|
| SKOV3, Hey, IGROV1 cell lines | Inhibition of cell proliferation, induction of apoptosis | Dose-dependent growth inhibition; significant increase in caspase-3 activity |
Glioblastoma Multiforme (GBM)
The therapeutic potential of this compound in glioblastoma multiforme (GBM) is being explored through various mechanisms of action. wcrj.nettums.ac.ir One area of investigation is its ability to enhance the sensitivity of GBM cells to radiation therapy. wcrj.nettums.ac.ir This radiosensitizing effect is thought to be mediated through the induction of endoplasmic reticulum stress and the inhibition of angiogenesis. wcrj.nettums.ac.ir
In combination with other therapeutic agents, this compound has shown promise in preclinical studies. For instance, when combined with bortezomib (B1684674), this compound was found to increase GBM cell death by aggravating endoplasmic reticulum stress. wcrj.nettums.ac.ir Similarly, in a C6 rat glioma orthotopic model, the combination of this compound with temozolomide (B1682018) (TMZ) showed positive effects in destroying the tumor. wcrj.nettums.ac.ir Research has also focused on this compound's ability to reverse chemoresistance to TMZ in glioma. nih.gov This effect is potentially mediated through the inhibition of mitochondrial metabolism, leading to the promotion of apoptosis and autophagy in TMZ-resistant GBM cell lines. nih.gov
This compound's anti-neoplastic activity in GBM may also be mediated through the suppression of the NF-κB p65 (RelA) signaling pathway. mdpi.com By inhibiting this pathway, this compound could mitigate the invasive characteristics of GBM cells and reduce the expression of inflammatory genes such as TNFα. mdpi.com Furthermore, studies have revealed that this compound can inhibit the growth of glioblastoma cells by inducing DNA damage, which leads to a p53-dependent G1 cell cycle arrest and autophagy, rather than apoptosis. nih.gov This highlights the importance of the p53 tumor suppressor protein for an enhanced anti-glioblastoma response to this compound. nih.gov
Table 4: Effects of this compound on Glioblastoma Multiforme (GBM)
| Model/Setting | Effect | Mechanism |
|---|---|---|
| In vitro/Animal models | Increased radiosensitivity | Induction of ER stress, inhibition of angiogenesis |
| Combination with Bortezomib | Increased GBM cell death | Aggravation of ER stress |
| Combination with Temozolomide | Reversal of chemoresistance | Inhibition of mitochondrial metabolism, promotion of apoptosis and autophagy |
| Human GBM cell line SF-767 | Mitigation of invasive characteristics | Suppression of NF-κB p65 (RelA) signaling |
Mechanisms of Anti-Tumor Action in Various Malignancies
The anti-tumor effects of this compound are multifaceted, involving both the inhibition of the COX-2 enzyme and mechanisms that are independent of COX-2. aacrjournals.orgnih.gov These actions ultimately lead to a reduction in tumor growth by affecting cell proliferation, survival, and the tumor microenvironment. nih.goveurekalert.orgsciencedaily.cominnovations-report.com
Inhibition of Tumor Cell Proliferation and Induction of Apoptosis
This compound has been shown to inhibit the proliferation of various cancer cells and induce apoptosis through several signaling pathways. nih.govnih.govnih.gov It can promote apoptosis by enhancing mitochondrial oxidation and activating the mitochondrial apoptosis process. nih.gov In hepatocellular carcinoma, for example, this compound inhibits COX-2, leading to the upregulation of death receptors like CD95 and TRAIL receptors, and the downregulation of the anti-apoptotic protein myeloid leukemia-1. nih.gov This results in the release of Bax and cytochrome C, triggering apoptosis. nih.gov
In non-small cell lung cancer, this compound-induced apoptosis is linked to endoplasmic reticulum stress. nih.gov In ovarian cancer cell lines, this compound treatment leads to G1 cell cycle arrest and a significant increase in the activity of caspase-3, a key enzyme in the apoptotic cascade. nih.gov
Interestingly, this compound's pro-apoptotic effects are not solely dependent on its COX-2 inhibitory function. nih.gov Studies have shown that it can induce apoptosis by inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK-1) and the downstream protein kinase B (Akt) signaling pathway in human colon cancer cells. nih.gov In cervical cancer cells, this compound induces caspase-dependent apoptosis independent of COX-2 activity, potentially through the activation of NF-κB. nih.gov
Anti-Angiogenic Effects
This compound also exerts its anti-tumor activity by inhibiting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govaacrjournals.org This anti-angiogenic effect is largely attributed to the inhibition of COX-2, which is often expressed in the neovasculature of tumors. aacrjournals.orgaacrjournals.org By inhibiting COX-2, this compound reduces the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are known to stimulate angiogenesis. eurekalert.orgsciencedaily.cominnovations-report.comaacrjournals.org
In a rat model of angiogenesis, this compound was shown to suppress corneal blood vessel formation, an effect not observed with a COX-1 inhibitor. aacrjournals.org In vivo studies with a murine mammary adenocarcinoma have demonstrated that this compound inhibits microvascular density and reduces the production of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.gov Similarly, in an orthotopic pancreatic cancer animal model, this compound exhibited dose-dependent anti-angiogenic and antitumor activity, which was consistent with decreased Sp1 activity and VEGF expression. aacrjournals.org
The combination of this compound with other anti-angiogenic therapies, such as those targeting the VEGF pathway, has been shown to have an additive effect in reducing blood vessel density and inhibiting tumor growth in preclinical models. nih.gov
Modulation of Tumor Microenvironment
This compound has been investigated for its ability to modulate the tumor microenvironment (TME), a complex system of cells, blood vessels, and extracellular matrix that influences tumor growth and metastasis. Research indicates that this compound can induce changes in the TME that may be unfavorable to cancer progression.
One of the key mechanisms by which this compound is thought to alter the TME is through the normalization of the tumor vasculature. nih.gov In studies involving human-derived lung cancer xenografts, this compound treatment led to an increase in the percentage of functional blood vessels. nih.gov This normalization of the blood supply can improve the delivery of other therapeutic agents to the tumor site. nih.gov The improved perfusion is attributed to several factors, including the reduction of tumor-associated fibroblasts (TAFs) and the disruption of the extracellular matrix component, fibronectin. nih.gov
Furthermore, this compound's influence extends to the cellular components of the TME. By inhibiting the cyclooxygenase-2 (COX-2) enzyme, this compound can affect various signaling pathways that are active in the TME. nih.gov For instance, it has been shown to promote the activity of T cells within the tumor microenvironment. nih.gov Additionally, the inhibition of the COX-2/prostaglandin E2 (PGE2) signal axis by this compound can regulate the expression of matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9), which are crucial for cancer cell invasion and migration. nih.gov In gastric cancer models, the COX-2/MMP-9 pathway has been implicated in mediating the activity of tumor-associated macrophages, thereby promoting cancer cell invasion and metastasis. nih.gov
Table 1: Effects of this compound on the Tumor Microenvironment
| Component | Effect of this compound | Research Finding |
|---|---|---|
| Tumor Vasculature | Normalization | Increased percentage of functional blood vessels from 35.1% to 77.8% in a lung cancer model. nih.gov |
| Tumor-Associated Fibroblasts (TAFs) | Reduction | Contributes to improved tumor perfusion. nih.gov |
| Extracellular Matrix (ECM) | Disruption | Disrupts fibronectin bundles, aiding in improved perfusion. nih.gov |
| Immune Cells | T Cell Promotion | Promotes T cell activity within the TME. nih.gov |
| Signaling Pathways | Inhibition | Inhibits the COX-2/PGE2 signal axis, regulating MMP-2 and MMP-9 expression. nih.gov |
Chemotherapy Sensitization and Overcoming Drug Resistance
A significant area of research has focused on the potential of this compound to enhance the efficacy of conventional chemotherapy and to overcome mechanisms of drug resistance in cancer cells.
Studies have demonstrated that this compound can sensitize various cancer cell types to the cytotoxic effects of chemotherapy agents. nih.gov In T-cell lymphoma, for example, this compound was found to increase the sensitivity of cancer cells to drugs such as cisplatin (B142131), epirubicin, and vincristine. nih.gov This sensitizing effect is associated with the induction of apoptosis (programmed cell death) and the inhibition of proteins associated with multidrug resistance (MDR). nih.gov Specifically, this compound treatment has been shown to decrease the expression of MDR-associated proteins like MDR1 and MRP1 by downregulating the nuclear factor-κB (NF-κB) signaling pathway. nih.gov
The ability of this compound to overcome drug resistance has been observed in various cancer types. Research in digestive and gynecologic carcinomas has suggested a role for this compound in preventing chemotherapy drug resistance. nih.gov In drug-resistant gastric cancer cells, this compound has been shown to significantly enhance the therapeutic effect of cisplatin by inhibiting the expression of COX-2 and the anti-apoptotic gene BCL-2. nih.gov The mechanism often involves the modulation of key signaling pathways. For instance, in hepatocellular carcinoma cells, COX-2 can regulate endoplasmic reticulum (ER) stress and contribute to drug resistance through the p38/PI3K/Akt pathway, a pathway that can be effectively blocked by this compound. nih.gov
Table 2: Chemotherapy Sensitization and Drug Resistance Reversal by this compound
| Cancer Type | Chemotherapy Agent(s) | Effect of this compound | Mechanism of Action |
|---|---|---|---|
| T-Cell Lymphoma | Cisplatin, Epirubicin, Vincristine | Increased sensitivity | Induction of apoptosis, inhibition of MDR1 and MRP1 expression via NF-κB pathway downregulation. nih.gov |
| Drug-Resistant Gastric Cancer | Cisplatin | Enhanced therapeutic effect | Inhibition of COX-2 and BCL-2 expression. nih.gov |
| Hepatocellular Carcinoma | Not specified | Overcoming drug resistance | Blocks the p38/PI3K/Akt pathway, inhibiting ER stress-mediated resistance. nih.gov |
| General | Various | Reduced drug resistance | Increases cancer cell sensitivity to chemotherapy. nih.gov |
Exploration in Other Disease Areas (e.g., Alzheimer's Disease Research)
The potential therapeutic application of this compound has been explored beyond oncology, notably in the field of neurodegenerative disorders such as Alzheimer's disease (AD). The rationale for this exploration is largely based on the hypothesis that inflammation, mediated in part by the COX-2 enzyme, plays a role in the neuropathology of AD. nih.gov
However, clinical studies investigating the efficacy of this compound in AD have yielded conflicting results. A 52-week, multicenter, randomized, double-blind, placebo-controlled study found that this compound did not slow the progression of cognitive decline in patients with mild-to-moderate AD, as measured by the Alzheimer's Disease Assessment Scale-Cognitive Behavior (ADAS-cog) and the Clinician's Interview-Based Impression of Change Plus (CIBIC+). nih.gov Similarly, the Alzheimer's Disease Anti-inflammatory Prevention Trial (ADAPT) found that neither this compound nor naproxen (B1676952) improved cognitive function in older adults with a family history of the disease. mcmasteroptimalaging.orgnih.gov
In contrast, some smaller studies have suggested potential cognitive benefits. One study reported that daily this compound use in individuals with age-associated memory decline was associated with improved performance in executive functioning and language/semantic memory, along with increased regional brain metabolism. nih.gov However, a broader analysis of multiple non-steroidal anti-inflammatory drugs (NSAIDs) concluded that most, including this compound, were not associated with any significant change in the rate of cognitive decline. oup.com
Table 3: Summary of this compound Studies in Alzheimer's Disease and Cognitive Decline
| Study/Trial | Population | Key Findings |
|---|---|---|
| 52-Week Multicenter Trial | Mild-to-moderate Alzheimer's Disease | No significant difference in cognitive decline (ADAS-cog, CIBIC+) between this compound and placebo groups. nih.gov |
| Alzheimer's Disease Anti-inflammatory Prevention Trial (ADAPT) | Cognitively healthy older adults with a family history of AD | This compound did not reduce the incidence of Alzheimer's disease. mcmasteroptimalaging.org No improvement in cognitive function was observed. nih.gov |
| Study on Age-Related Memory Loss | Individuals with age-associated memory decline | This compound group showed better performance in executive functioning and language/semantic memory compared to placebo. nih.gov |
| Longitudinal Study Analysis | Individuals with and without Alzheimer's Disease | This compound was not associated with any change in the rate of cognitive decline. oup.com |
Adverse Event Profiles and Safety Research
Gastrointestinal Safety Profile Research
Research into celecoxib's gastrointestinal safety profile has consistently highlighted its reduced risk of GI complications compared to non-selective NSAIDs, though the risk is not entirely eliminated, especially in high-risk patient populations or with concomitant use of certain medications.
Risk of Gastrointestinal Ulcers and Bleeding
This compound (B62257) is associated with a lower risk of serious gastrointestinal adverse effects, including ulcers and bleeding, compared to non-selective NSAIDs such as naproxen (B1676952) and ibuprofen (B1674241) bpac.org.nzoup.comdroracle.aifrontiersin.org. This reduced risk is attributed to its predominant inhibition of the COX-2 enzyme, which spares the COX-1 enzyme responsible for maintaining the protective gastric mucosa bpac.org.nzdroracle.ai.
Studies have demonstrated this advantage:
A systematic review of randomized controlled trials showed that COX-2 selective inhibitors, including this compound, produced significantly fewer gastroduodenal ulcers (Relative Risk [RR] 0.26; 95% CI 0.23, 0.30) and clinically important ulcer complications (RR 0.39; 95% CI 0.31, 0.50) than non-selective NSAIDs oup.com.
The this compound Long-term Arthritis Safety Study (CLASS) found that this compound, even at supratherapeutic doses (400 mg twice daily), resulted in lower incidences of symptomatic ulcers and ulcer complications than NSAIDs (ibuprofen or diclofenac) at standard dosages mdedge.comresearchgate.netresearchreview.co.nz. For all patients in CLASS, the annualized incidence rates of upper GI ulcer complications alone and combined with symptomatic ulcers for this compound versus NSAIDs were 0.76% vs 1.45% (P =.09) and 2.08% vs 3.54% (P =.02), respectively researchgate.net. For patients not taking aspirin (B1665792), the annualized incidence rates were 0.44% vs 1.27% (P =.04) for ulcer complications alone and 1.40% vs 2.91% (P =.02) for ulcer complications combined with symptomatic ulcers researchgate.net.
A case-control study involving 2777 patients with confirmed upper GI bleeding found that this compound was not associated with an increased risk of ulcer bleeding (RR 1.0; 95% CI 0.4, 2.1), unlike some non-selective NSAIDs oup.com.
Despite the lower risk, this compound can still cause GI bleeding, particularly in high-risk patients, including the elderly, those with a history of peptic ulcer disease and/or GI bleeding, and individuals taking concomitant medications such as oral corticosteroids, antiplatelet drugs, or anticoagulants droracle.aidroracle.ai. The risk of GI bleeding with this compound is also influenced by dose and duration of treatment, with higher doses and longer durations potentially increasing the risk droracle.ai.
Table 1: Risk of Upper GI Complications with this compound vs. Non-Selective NSAIDs
| Study/Comparison | Outcome Measured | This compound Incidence (Annualized) | Non-Selective NSAID Incidence (Annualized) | Relative Risk (RR) / Odds Ratio (OR) | P-value | Citation |
| CLASS (All Patients) | Upper GI Ulcer Complications + Symptomatic Ulcers | 2.08% | 3.54% | 0.59 (95% CI 0.38, 0.94) | 0.02 | researchgate.netresearchreview.co.nz |
| CLASS (All Patients) | Upper GI Ulcer Complications Alone | 0.76% | 1.45% | 0.53 (95% CI 0.26, 1.11) | 0.09 | researchgate.netresearchreview.co.nz |
| CLASS (No Aspirin) | Upper GI Ulcer Complications + Symptomatic Ulcers | 1.40% | 2.91% | - | 0.02 | researchgate.net |
| CLASS (No Aspirin) | Upper GI Ulcer Complications Alone | 0.44% | 1.27% | - | 0.04 | researchgate.net |
| Case-Control Study (Upper GI Bleeding) | Ulcer Bleeding | - | - | RR 1.0 (95% CI 0.4, 2.1) | - | oup.com |
Comparative Studies with Non-Selective NSAIDs and Gastroprotective Agents
Numerous studies have compared this compound's GI safety with non-selective NSAIDs and investigated the role of gastroprotective agents.
this compound is generally recommended for patients at increased risk of gastrointestinal bleeding who require an NSAID due to its lower risk of GI bleeding compared to non-selective NSAIDs like naproxen and ibuprofen bpac.org.nz.
A study involving 514 patients with arthritis, a history of GI bleeding, and high cardiovascular risk found that the use of this compound, aspirin, and a proton pump inhibitor (PPI) was associated with a significantly lower incidence of recurrent upper GI bleeding (5.6% over 18 months) compared to naproxen, aspirin, and a PPI (12.3%) bpac.org.nzresearchgate.netmcmaster.ca.
In patients with a history of NSAID-related GI bleeding, the addition of a PPI to this compound further reduces the risk of recurrent GI bleeding. A trial of 441 patients with arthritis and a history of upper GI bleeding showed no cases of GI bleeding over 13 months for those co-prescribed this compound (200 mg twice daily) and high-dose esomeprazole, compared to 12 cases in those taking this compound and placebo bpac.org.nzoup.com. The incidence of recurrent bleeding within 12 months was significantly lower with combination therapy (this compound + PPI) than with this compound alone (0% vs 8.9%; P = 0.0004) oup.com.
The CONDOR study, which used Composite Safety of Ulcer/GI Events (CSULGIEs) as a primary endpoint, aimed to determine if this compound was superior to the combination of diclofenac (B195802) SR and omeprazole (B731) in preventing GI events in high-risk patients with osteoarthritis or rheumatoid arthritis oup.com.
A retrospective cohort study found that this compound treatment lasting for 120 days or more was associated with a lower risk of GI bleeding than traditional NSAIDs (OR=0.84, P=0.03). However, this relationship was not observed in patients without concomitant use of gastroprotective prophylaxis nih.govnih.gov.
Table 2: Recurrent Upper GI Bleeding Risk in High-Risk Patients with Concomitant PPI and Aspirin Use
| Treatment Group | Cumulative Incidence of Recurrent Bleeding (18 months) | Hazard Ratio (95% CI) | P-value | Citation |
| This compound + Aspirin + PPI | 5.6% | 0.44 (0.23–0.82) | 0.010 | bpac.org.nzresearchgate.netmcmaster.ca |
| Naproxen + Aspirin + PPI | 12.3% | - | - | bpac.org.nzresearchgate.netmcmaster.ca |
Cardiovascular Safety Research
The cardiovascular safety of this compound has been a subject of extensive research, particularly following the withdrawal of other COX-2 inhibitors due to cardiovascular concerns. Current evidence suggests that this compound's cardiovascular risk is comparable to that of non-selective NSAIDs at moderate doses, though higher doses may increase this risk bpac.org.nzarthritis.orgbpac.org.nznih.govnih.govjwatch.org.
Myocardial Infarction and Stroke Risk Assessment
Concerns about this compound's potential to increase the risk of myocardial infarction (MI) and stroke have been thoroughly investigated.
The PRECISION trial, a large, 10-year study, found that patients taking this compound were no more likely to experience heart attacks or strokes than those treated with ibuprofen or naproxen arthritis.orgwikijournalclub.orgjacc.orgtctmd.comnih.gov. The primary composite outcome (cardiovascular death, nonfatal MI, or nonfatal stroke) occurred in 2.3% of this compound-treated patients, 2.5% of naproxen-treated patients, and 2.7% of ibuprofen-treated patients in the intention-to-treat analysis, demonstrating noninferiority of this compound jwatch.orgtctmd.comnih.gov.
A meta-analysis of randomized controlled trials indicated that acute MI risk was increased by this compound compared with placebo, with the risk being greater at higher doses (400 mg per day and above) bpac.org.nznih.gov. For example, the odds ratio for MI with this compound compared to placebo was 2.26 (95% CI 1.0 to 5.1) in one meta-analysis nih.gov.
Another meta-analysis found that this compound was associated with a 2.26-fold increased risk of myocardial infarction when compared with placebo, and a 1.88-fold increased risk when compared with all comparator treatment groups nih.gov. These risks were similar in magnitude to those reported for rofecoxib (B1684582) nih.gov.
A Bayesian meta-analysis of individual patient data found that current use of all studied NSAIDs, including this compound, was associated with an increased risk of acute myocardial infarction. The probability of increased MI risk for this compound with 1-7 days of use was 92% (OR 1.24; 95% CI 0.91 to 1.82) bmj.com. The risk of MI with this compound was not found to exceed that of other NSAIDs and was lower than for rofecoxib bmj.com.
Table 3: Cardiovascular Event Rates in PRECISION Trial (Intention-to-Treat Analysis)
| Treatment Group | Primary Composite Outcome (CV Death, Nonfatal MI, Nonfatal Stroke) Incidence | Citation |
| This compound | 2.3% | jwatch.orgtctmd.comnih.gov |
| Naproxen | 2.5% | jwatch.orgtctmd.comnih.gov |
| Ibuprofen | 2.7% | jwatch.orgtctmd.comnih.gov |
Fluid Retention and Hypertension
All NSAIDs and COX-2 inhibitors, including this compound, have the capacity to cause fluid retention, hypertension, and heart failure bpac.org.nz.
Studies have shown that this compound can be associated with peripheral edema and hypertension hopkinsarthritis.org.
In the PRECISION trial, hospitalization for hypertension was significantly lower with this compound treatment compared to ibuprofen (0.3% vs. 0.5%; HR: 0.60, 95% CI, 0.36-0.99, P=0.04), but not significantly lower compared to naproxen wikijournalclub.orgtctmd.com.
Rofecoxib (Vioxx) was notably associated with a higher incidence of hypertension, peripheral edema, and congestive heart failure compared with this compound and other NSAIDs racgp.org.au.
Comparative Analysis with Other COX-2 Inhibitors and NSAIDs
Comparative analyses have been crucial in understanding this compound's cardiovascular safety relative to other NSAIDs and COX-2 inhibitors.
The PRECISION trial concluded that this compound, at moderate doses, was non-inferior to ibuprofen or naproxen with regard to cardiovascular safety wikijournalclub.orgtctmd.comnih.gov. This challenged the previously held view that naproxen offered superior cardiovascular safety tctmd.com.
While rofecoxib was withdrawn from the market due to increased cardiovascular risk, this compound was allowed to remain, with the condition of conducting further cardiovascular safety trials arthritis.orgtctmd.com. Evidence suggests that this compound may pose a low cardiovascular risk at doses of 200 mg per day or less, but the risk appears to increase at higher doses bpac.org.nznih.gov.
A meta-analysis found that this compound did not increase cardiovascular risk compared with common non-selective NSAIDs and placebo, suggesting it can be safely prescribed at approved doses in patients with rheumatoid arthritis or osteoarthritis as a first-line NSAID nih.gov. However, safety data are still needed for long-duration or high-dose usage, and results remain uncertain in patients treated with aspirin and those with established cardiovascular diseases nih.gov.
Some studies have reported that this compound demonstrated a lower risk of cardiovascular events than meloxicam (B1676189) cda-amc.ca.
A review of clinical data suggests that while both specific and non-specific COX inhibitors may increase the risk of serious cardiovascular events, the effect varies between individual drugs. The strongest evidence for increased risk was with rofecoxib, while this compound may be associated with increased CV events only at doses substantially higher than those recommended for arthritis treatment nih.gov.
Table 4: Comparative Cardiovascular Safety of NSAIDs and COX-2 Inhibitors
| Drug | Myocardial Infarction Risk (vs. Placebo/Non-use) | Fluid Retention/Hypertension | Overall CV Safety Profile (at approved doses) | Citation |
| This compound | Increased risk at higher doses (≥400 mg/day); Non-inferior to ibuprofen/naproxen at moderate doses (≤200 mg/day) | Can cause; Lower hospitalization for hypertension vs. ibuprofen | Comparable to non-selective NSAIDs; Safer than rofecoxib | arthritis.orgbpac.org.nznih.govnih.govjwatch.orgwikijournalclub.orgtctmd.comnih.govnih.govbmj.com |
| Ibuprofen | Increased risk bpac.org.nzbmj.com | Can cause; Higher hospitalization for hypertension vs. This compound | Comparable to this compound wikijournalclub.orgtctmd.comnih.gov | arthritis.orgbpac.org.nzwikijournalclub.orgtctmd.comnih.govbmj.com |
| Naproxen | Appears neutral or low risk bpac.org.nzbmj.com | Can cause | Comparable to this compound wikijournalclub.orgtctmd.comnih.gov | arthritis.orgbpac.org.nzwikijournalclub.orgtctmd.comnih.govbmj.com |
| Diclofenac | Increased risk bpac.org.nzbmj.com | Can cause | Higher risk than this compound bpac.org.nz | bpac.org.nzbmj.com |
| Rofecoxib | Significantly increased risk bpac.org.nznih.govbmj.comracgp.org.au | Higher incidence of hypertension, peripheral edema, congestive heart failure | Highest risk among COX-2 inhibitors, withdrawn from market | arthritis.orgbpac.org.nznih.govbmj.comracgp.org.auahajournals.org |
Pharmacogenomics and Personalized Medicine
Influence of CYP2C9 Genetic Polymorphisms on Celecoxib (B62257) Pharmacokinetics and Response
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme 2C9 (CYP2C9), into inactive metabolites. nih.govclinpgx.org The gene encoding this enzyme, CYP2C9, is highly polymorphic, meaning there are multiple common variations (alleles) in the population. clinpgx.org Some of these variant alleles, notably CYP2C92 and CYP2C93, result in an enzyme with significantly reduced activity. nih.gov Consequently, individuals carrying these variants metabolize this compound more slowly. nih.gov
Based on their combination of CYP2C9 alleles (genotype), individuals can be categorized into different metabolizer phenotypes:
Normal Metabolizers (NMs): Carry two normal-function alleles (e.g., 1/1).
Intermediate Metabolizers (IMs): Carry one normal-function allele and one decreased-function allele (e.g., 1/2, 1/3).
Poor Metabolizers (PMs): Carry two decreased-function alleles (e.g., 2/2, 3/3). clinpgx.org
Genetic polymorphisms in CYP2C9 directly and significantly impact the pharmacokinetic profile of this compound, leading to substantial differences in plasma drug concentrations and clearance rates among individuals.
Individuals classified as Intermediate Metabolizers (IMs) and Poor Metabolizers (PMs) exhibit higher systemic exposure to this compound compared to Normal Metabolizers (NMs). One study involving Korean subjects found that the mean area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was 1.63-fold higher in the IM group (CYP2C91/3 and 1/13) compared to the NM group (CYP2C91/1). nih.govnih.gov This was accompanied by a 39.6% decrease in the apparent oral clearance (CL/F) of the drug in IMs. nih.govnih.gov
The effect is even more pronounced in Poor Metabolizers. Subjects with the CYP2C93/3 genotype have shown markedly higher AUC, prolonged half-life, and lower clearance compared to NMs and IMs. nih.govnih.gov Data from several reports have indicated that individuals homozygous for the CYP2C93 allele (3/3) can have this compound systemic levels that are 3- to 7-fold higher than those observed in NMs. clinpgx.orgresearchgate.net Similarly, a study in Caucasians found a more than two-fold reduction in oral clearance in homozygous carriers of CYP2C93 compared to those with the wild-type genotype (1/1). drugbank.comclinpgx.org
| CYP2C9 Phenotype | Genotype Examples | Impact on Plasma Concentration (AUC) | Impact on Clearance | Source |
|---|---|---|---|---|
| Normal Metabolizer (NM) | 1/1 | Normal/Baseline | Normal/Baseline | nih.govnih.govdrugbank.com |
| Intermediate Metabolizer (IM) | 1/3, 1/13 | ~1.6-fold increase vs. NM | ~40% decrease vs. NM | nih.govnih.gov |
| Poor Metabolizer (PM) | 3/3 | 3- to 7-fold increase vs. NM | >2-fold reduction vs. NM | clinpgx.orgresearchgate.netdrugbank.comclinpgx.org |
The altered pharmacokinetics in individuals with reduced-function CYP2C9 alleles can influence both the therapeutic effects and the risk of adverse events associated with this compound. The increased drug exposure in slow metabolizers may lead to a greater pharmacological response, which can be beneficial or detrimental depending on the clinical context.
In terms of efficacy, a notable finding comes from a trial on the prevention of colorectal adenomas. The study found that the additional benefit of a higher this compound dose was primarily seen in individuals carrying the CYP2C93 allele. nih.gov This suggests that for slow metabolizers, a standard or even lower dose might achieve the desired therapeutic effect, while higher doses could provide enhanced efficacy. nih.gov Conversely, another study associated the CYP2C93 allele with less pain and improved functional recovery after pediatric adenotonsillectomy, indicating a potential for greater analgesic efficacy in this group. nih.gov
However, the elevated plasma concentrations in IMs and particularly PMs also raise the risk of concentration-dependent adverse effects. clinpgx.org Like other NSAIDs, this compound carries risks of serious gastrointestinal (GI) and cardiovascular events. clinpgx.orgdovepress.com Studies have suggested that carriers of the CYP2C9*3 allele may be at a higher risk of developing GI bleeding when using this compound. nih.govdovepress.com The prolonged exposure to the drug in slow metabolizers is thought to contribute to this increased susceptibility. clinpgx.org
Identification of Other Genetic Markers for Response Variability
While CYP2C9 polymorphisms are the most significant and well-documented genetic factor influencing this compound's pharmacokinetics, research has explored other potential genetic markers that may contribute to the variability in drug response. nih.gov
Metabolizing Enzymes: Although CYP2C9 is the primary metabolic pathway, minor contributions are made by other enzymes, including CYP3A4. nih.govresearchgate.net Genetic variations in these secondary enzymes could potentially modulate this compound metabolism, although their impact is considered much smaller than that of CYP2C9. Furthermore, after initial oxidation by CYP enzymes, this compound metabolites are conjugated by UDP-glucuronosyltransferases (UGTs) before excretion. Polymorphisms in UGT genes, such as UGT1A3 and UGT1A6, have been investigated for their role in modifying the effects of NSAIDs, particularly in the context of colorectal cancer risk. nih.gov
Pharmacodynamic Targets: Variability in response can also stem from genetic differences in the drug's target, COX-2 (encoded by the PTGS2 gene). One study identified that a single nucleotide polymorphism (SNP) in the PTGS2 gene, rs689466, was associated with the variability of this compound's inhibitory effects on COX-2. clinpgx.org This suggests that an individual's genotype at the target enzyme could influence their responsiveness to the drug, independent of pharmacokinetic factors. clinpgx.org Another analysis pointed to the Vascular Endothelial Growth Factor (VEGF) gene as potentially affecting clinical outcomes, suggesting that individuals with increased expression of PTGS-2 and VEGF may respond better to this compound. rootspress.org
Despite these findings, the clinical significance of these other genetic markers is not as well-established as that of CYP2C9. Currently, routine clinical testing for this compound therapy focuses exclusively on CYP2C9 genotype.
Clinical Implications for Dosing and Patient Stratification
The strong evidence linking CYP2C9 genotype to this compound exposure has led to the development of specific clinical guidelines for dosing and patient management. This represents a key application of personalized medicine, where genetic information is used to stratify patients and tailor drug therapy.
Regulatory bodies and pharmacogenetic consortia have issued recommendations for dose adjustments in patients identified as CYP2C9 poor metabolizers. The U.S. Food and Drug Administration (FDA) label for this compound advises initiating treatment with half the lowest recommended dose in patients who are known or suspected to be CYP2C9 poor metabolizers (e.g., CYP2C93/3 genotype). clinpgx.orgresearchgate.net For pediatric patients with juvenile rheumatoid arthritis who are poor metabolizers, the label suggests considering alternative treatments. researchgate.netmdpi.com
The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides similar, evidence-based recommendations. These guidelines are designed to help clinicians translate genetic test results into actionable prescribing decisions to ensure safer and more effective use of this compound.
| CYP2C9 Phenotype | Genotype Examples | Clinical Recommendation | Source |
|---|---|---|---|
| Normal Metabolizer (NM) | 1/1 | Initiate therapy with standard recommended dose. | clinpgx.org |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Initiate therapy with standard recommended dose. Be aware of potential for increased adverse events. | clinpgx.org |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Consider a 50% reduction of the lowest recommended starting dose. For JRA, consider an alternative drug. | clinpgx.orgresearchgate.netrootspress.org |
Patient stratification based on CYP2C9 genotype allows for the pre-emptive identification of individuals at higher risk for increased drug exposure and potential toxicity. This genetic information enables clinicians to either adjust the this compound dose accordingly or select an alternative anti-inflammatory agent that is not primarily metabolized by CYP2C9, such as naproxen (B1676952) or sulindac. clinpgx.org
Drug Repurposing and Novel Applications Research
Investigating Celecoxib (B62257) for Conditions Beyond its Approved Indications
Initially approved for conditions like osteoarthritis and rheumatoid arthritis, this compound is now being investigated for its potential in a variety of other diseases. musechem.comnih.gov Research into its diverse pharmacological properties has opened up new therapeutic possibilities in oncology, psychiatry, and infectious diseases. musechem.com
Oncology: A significant area of research is this compound's role in cancer therapy and prevention. nih.gov Overexpression of the COX-2 enzyme is found in many types of cancer and is associated with poor prognosis. nih.gov Studies have explored this compound's use in metronomic cancer therapy, where continuous low-dose administration aims to inhibit tumor growth. musechem.com Clinical trials have investigated its efficacy in cancers of the colon, breast, lung, and prostate, among others. nih.gov For instance, an analysis of a clinical trial for stage 3 colon cancer found that patients with PIK3CA mutations who took this compound post-surgery had significantly longer disease-free survival. dana-farber.org
Mental and Neurodegenerative Disorders: The link between inflammation and mental health has prompted investigations into this compound for psychiatric conditions. nih.gov Studies suggest that by reducing prostaglandin (B15479496) synthesis, this compound may help alleviate symptoms of depression, particularly when used as an adjunct to standard antidepressants like fluoxetine (B1211875) or reboxetine. nih.govresearchgate.net Evidence also points to its potential in treating schizophrenia, especially in the early stages. nih.gov Furthermore, this compound is being explored for neurodegenerative conditions. mdpi.com In a pilot study on Parkinson's disease, this compound used as an adjuvant therapy showed a significant reduction in inflammatory markers like TNF-α and α-synuclein, suggesting a promising role in managing the disease. nih.gov It has also been formulated into a novel oral liquid form that has received orphan drug status for its potential to inhibit the progression of amyotrophic lateral sclerosis (ALS). nih.gov
Infectious Diseases: this compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. nih.govpurdue.edu Its potential as a topical agent for treating bacterial skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA), is under investigation. nih.govpurdue.edu Beyond its direct antimicrobial effects, this compound has also been studied for its ability to manage viral infections, such as its capacity to inhibit the replication of the Venezuelan Equine Encephalitis Virus (VEEV) and reduce related inflammatory cytokines. nih.gov
Synergistic Effects with Other Therapeutic Agents
This compound's interaction with other drugs has been shown to enhance therapeutic outcomes, particularly in the treatment of infections and cancer. purdue.edufrontiersin.org
Research has shown that this compound can act synergistically with conventional antibiotics to combat bacterial infections, including those caused by multidrug-resistant (MDR) pathogens. nih.govnih.gov This strategy holds promise for accelerating antimicrobial research and development. purdue.edu
This compound has been found to increase the susceptibility of various bacteria to a range of antibiotics. asm.org It exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, including Staphylococcus, Streptococcus, Listeria, and Bacillus species. nih.govpurdue.edu While not effective against Gram-negative bacteria on its own, its activity is enhanced when combined with outer membrane permeabilizing agents like colistin. nih.govpurdue.edu The primary mechanism appears to be the dose-dependent inhibition of bacterial RNA, DNA, and protein synthesis. nih.govpurdue.edu
A key aspect of its synergistic action is the inhibition of multidrug efflux pumps in bacteria such as Mycobacterium smegmatis and Staphylococcus aureus. nih.gov By blocking these pumps, this compound increases the intracellular concentration of antibiotics, effectively reversing resistance. asm.org Studies have demonstrated that this compound enhances the efficacy of antibiotics like ampicillin (B1664943), kanamycin, ciprofloxacin, and chloramphenicol. asm.org In a study on S. aureus, this compound was shown to alter the bacterial membrane's potential and permeability, which facilitates the uptake of ampicillin. nih.gov This combination has been effective against clinically isolated ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), suggesting a potential strategy to overcome antimicrobial drug resistance. nih.gov
Table 1: Research Findings on Synergistic Effects of this compound with Antibiotics
| Bacterial Strain(s) | Antibiotic(s) | Key Finding |
| Staphylococcus aureus, MRSA, Mycobacterium smegmatis | Ampicillin, Kanamycin, Ciprofloxacin, Chloramphenicol | This compound increased the sensitivity of the bacteria to the antibiotics, likely by blocking MDR efflux pumps. asm.org |
| Gram-positive pathogens (Staphylococcus, Streptococcus, etc.) | Various conventional antimicrobials | This compound exhibited synergy when tested against clinical isolates of S. aureus. nih.govpurdue.edu |
| ESKAPE pathogens (clinical isolates) | Ampicillin | Combinatorial treatment with this compound showed a significant reduction in bacterial colony-forming units compared to ampicillin alone. nih.gov |
| Staphylococcus aureus | Ampicillin | This compound alters membrane potential and permeability, increasing the uptake of ampicillin. nih.gov |
| Staphylococcus aureus (including MRSA) | Oxacillin | A strong synergistic effect was observed, with this compound resensitizing some MRSA strains to oxacillin. mdpi.com |
| Intracellular Staphylococcus aureus in macrophages | Ampicillin | The combination of this compound and ampicillin significantly reduced the bacterial load within macrophages. plos.org |
In oncology, combining this compound with standard chemotherapeutic drugs has been investigated as a way to enhance treatment efficacy and overcome drug resistance. purdue.edufrontiersin.orgmdpi.com The rationale is that COX-2 is implicated in tumor progression, and its inhibition may sensitize cancer cells to chemotherapy. mdpi.comnih.gov
However, the interaction between this compound and chemotherapy can be complex and may depend on the cancer type and the specific drugs used. osti.gov For instance, some studies have found that this compound combined with chemotherapy improved survival outcomes in advanced non-small cell lung cancer. nih.gov Conversely, other research has indicated that the combination of this compound with certain drugs, such as doxorubicin, could be antagonistic in breast cancer cells. osti.gov This highlights the need for tailored therapeutic strategies based on tumor type and the specific drug combination. osti.gov
Table 2: Research Findings on Synergistic Effects of this compound with Chemotherapeutic Drugs
| Cancer Type | Chemotherapeutic Drug(s) | Key Finding |
| Gastric Cancer | Tegafur/gimeracil/oteracil potassium | The combination produced a synergistic antitumor effect by inhibiting proliferation and promoting apoptosis. nih.gov |
| T-cell Lymphoma | Cisplatin (B142131), Epirubicin, Vincristine | This compound enhanced the sensitivity of lymphoma cells to chemotherapy by inhibiting MDR-associated proteins. nih.gov |
| Non-Small Cell Lung Cancer | Chemotherapy (various), TKIs | This compound combined with chemotherapy or TKIs improved the overall response rate. nih.gov |
| Head and Neck, Gastrointestinal Cancer | Not specified | Combination with chemotherapy showed enhanced antitumor activity. nih.gov |
| Oral Cancer | Etoposide (B1684455) | Sequential combination of a this compound derivative followed by etoposide produced synergistic effects in suppressing cancer cell growth. aacrjournals.org |
| Ovarian and Colon Cancer | Docetaxel, Cisplatin | Effects were variable; antagonism was observed with cisplatin, independent of COX-2 expression. pharmgkb.org |
| Breast Cancer | Doxorubicin, 5-FU, Cisplatin, Etoposide | Antagonistic interactions were observed between this compound and all four chemotherapy drugs. osti.gov |
Development of Novel Drug Delivery Systems for Enhanced Efficacy and Reduced Toxicity
The therapeutic application of this compound is often limited by its poor water solubility and bioavailability. mdpi.com To overcome these challenges, researchers are developing novel drug delivery systems designed to improve its efficacy and reduce potential toxicity. mdpi.com
Nanoparticle-based systems are a primary focus of this research. pharmacophorejournal.com Loading this compound into various nano-particulate carriers, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs), has been shown to improve its therapeutic effects. nih.gov For example, this compound-loaded SLNs have been developed for colon-targeted delivery to enhance anticancer activity in colon carcinogenesis. nih.govbohrium.com These nanoparticles can offer sustained drug release and improve drug solubility. benthamscience.com
One study demonstrated that this compound nanoparticles could effectively induce therapeutic angiogenesis (blood vessel formation) in animal models of ischemic disease, a novel application for the drug. acs.org Another approach involves dual-functionalized mesoporous silica (B1680970) nanoparticles (MSN) with amine grafting and pH-responsive gatekeepers. This system enhances drug loading capacity, allows for controlled release in the acidic microenvironments of tumors or inflamed tissues, and reduces systemic toxicity. semanticscholar.org Other innovative systems include self-microemulsifying drug delivery systems (SMEDDS), which have been shown to significantly improve the oral absorption and bioavailability of this compound, and microsponges that can enhance its surface area and bioavailability. ijpsonline.comprimescholars.com
Table 3: Novel Drug Delivery Systems for this compound
| Delivery System | Key Features and Advantages | Research Finding |
| Solid Lipid Nanoparticles (SLNs) | Nanoscale particle size, sustained release, enhanced solubility, and potential for targeted delivery. | Optimized for colon delivery to enhance anticancer activity; demonstrated significant cell death in colon cancer cell lines. nih.govbohrium.com |
| Polymeric Nanoparticles | Can be formulated in biocompatible hydrogels for subcutaneous administration. | Induced significant angiogenesis in both normal and ischemic tissues in animal models. acs.org |
| Mesoporous Silica Nanoparticles (MSN) | High drug loading capacity, pH-responsive release, reduced systemic toxicity. | Dual-functionalized MSN showed enhanced this compound loading and controlled release at acidic pH, suitable for targeting inflamed tissues or tumors. semanticscholar.org |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Forms microemulsions in the GI tract, improving solubility and oral absorption. | Solid SMEDDS formulations increased the oral bioavailability of this compound by over 6-fold compared to a suspension. ijpsonline.com |
| Amphiphilic Polysaccharide Nanoprodrug | Self-assembles into nanoparticles, enhances water solubility, and targets inflamed colon tissue. | A Chondroitin Sulfate A-Celecoxib (CSA-CXB) nanoprodrug effectively targeted the colon and mitigated ulcerative colitis symptoms in mice. mdpi.com |
| Microsponges | Improves surface area and bioavailability of poorly water-soluble drugs. | Preparation of this compound microsponges has been shown to improve its bioavailability. primescholars.com |
Pharmacoeconomic Research and Health Outcomes
Cost-Effectiveness Analyses of Celecoxib (B62257) vs. Other NSAIDs
A primary driver for the cost-effectiveness of this compound is its potential to reduce costly gastrointestinal (GI) adverse events compared to non-selective NSAIDs. cda-amc.ca However, the higher acquisition cost of this compound, particularly the branded version, is a key factor in these economic evaluations.
Several studies have utilized models, such as the Markov model, to simulate the long-term costs and health outcomes, measured in quality-adjusted life years (QALYs), for patients on this compound versus other NSAIDs. plos.orgnih.govtandfonline.com
In patients at high risk for GI events , this compound has frequently been found to be an economically attractive or cost-effective option. cda-amc.canih.govnih.govtandfonline.com A Canadian study using a 5-year Markov model concluded that both this compound and rofecoxib (B1684582) are cost-effective in high-risk patients, defined as those with a prior history of an upper GI event. nih.gov For average-risk patients, however, this compound was dominated by diclofenac (B195802). nih.gov
Analyses of generic this compound have introduced new dimensions to its cost-effectiveness. A U.S. study using the Osteoarthritis Policy (OAPol) Model found that for knee osteoarthritis patients with no comorbidities, generic this compound was not cost-effective at its current price compared to over-the-counter (OTC) naproxen (B1676952). nih.govnih.gov The incremental cost-effectiveness ratio (ICER) was $284,630 per QALY, far exceeding the typical willingness-to-pay threshold. nih.govnih.gov The study suggested that generic this compound could become cost-effective only under highly favorable assumptions, such as a significantly lower annual cost or reduced cardiovascular toxicity. nih.govnih.gov
International perspectives show variability. A Japanese study found that authorized generic (AG) this compound was cost-saving compared to loxoprofen, with a lifetime cost-reduction of 6,268 JPY per patient. plos.orgplos.org Branded this compound, in contrast, had an ICER of 5,403,667 JPY per QALY compared to loxoprofen. plos.orgplos.org In the United Arab Emirates, an analysis based on the PRECISION trial data for osteoarthritis patients showed this compound to be a long-term cost-effective treatment compared to ibuprofen (B1674241), with an ICER of $11,502/QALY. tandfonline.comnih.govtandfonline.com Its comparison with naproxen resulted in an ICER of $39,779/QALY. tandfonline.comnih.govtandfonline.com
Comparisons with NSAIDs plus a proton-pump inhibitor (PPI) are also common. A study in Saudi Arabia found that for elderly osteoarthritis patients, this compound plus a PPI was the most cost-effective option over a 6-month period compared to ibuprofen plus a PPI, with an ICER of US$ 1,805.00. nih.gov A Swedish analysis also demonstrated that this compound with a PPI was associated with a favorable ICER compared to diclofenac with a PPI over a patient's lifetime. tandfonline.com
The table below summarizes findings from various cost-effectiveness analyses of this compound.
| Study (Country) | Patient Population | Comparators | Key Findings (ICER/Result) | Source |
|---|---|---|---|---|
| Karasawa et al. (Japan) | Chronic pain (OA, RA, LBP) | Loxoprofen | AG this compound: Cost-saving (-6,268 JPY/patient). Branded this compound: 5,403,667 JPY/QALY. | plos.orgplos.org |
| Losina et al. (USA) | Knee Osteoarthritis (average risk) | OTC Naproxen, Rx Naproxen | Generic this compound: $284,630/QALY vs. OTC Naproxen. Not cost-effective at current price. | nih.govnih.gov |
| Mould-Quevedo et al. (UAE) | Osteoarthritis | Ibuprofen, Naproxen | vs. Ibuprofen: $11,502/QALY. vs. Naproxen: $39,779/QALY. Cost-effective vs. Ibuprofen. | tandfonline.comnih.govtandfonline.com |
| Maetzel et al. (Canada) | Osteoarthritis or Rheumatoid Arthritis | Ibuprofen, Diclofenac, Naproxen | High-risk patients: Cost-effective. Average-risk patients: Dominated by diclofenac. | nih.govyork.ac.uk |
| Grover et al. (Sweden) | Osteoarthritis | Diclofenac (with/without PPI) | This compound vs. Diclofenac: ICER 59,769 kr/QALY. This compound+PPI vs. Diclofenac+PPI: ICER 82,313 kr/QALY. | tandfonline.com |
| Balkhi et al. (Saudi Arabia) | Osteoarthritis (≥65 years) | ns-NSAIDs +/- PPI | This compound+PPI vs. Ibuprofen+PPI was most cost-effective (ICER: US$ 1,805.00). | nih.gov |
| Chancellor et al. (Switzerland) | Arthritis | NSAID alone, NSAID+PPI, NSAID+H2RA, NSAID+misoprostol | Predicted to be the most cost-effective option, dominating NSAID alone (saved costs and averted events). | nih.gov |
Impact on Healthcare Resource Utilization and Costs
The use of this compound can influence healthcare resource utilization (HCRU) and associated costs, primarily by mitigating the risk of adverse events that require medical intervention. While the acquisition cost of this compound may be higher than that of older, non-selective NSAIDs, this can be offset by savings in other areas of healthcare.
A systematic review of 24 studies concluded that cost analyses generally indicated that the use of this compound resulted in lower direct medical costs compared to non-selective NSAIDs, alone or with gastroprotective agents. nih.govtandfonline.comresearchgate.net
Reduced Costs from Adverse Events : The primary source of cost savings is the lower incidence of GI complications. cda-amc.ca A study in the UAE found that while the total average cost per patient over 30 months was highest for this compound (775.26) and naproxen (360.26 vs. $438.31 for ibuprofen and $388.60 for naproxen). tandfonline.comnih.govtandfonline.com This demonstrates an offset in toxicity management costs against higher drug acquisition costs. nih.gov
Impact of Switching and Persistence : A retrospective claims database analysis in the U.S. examined the economic outcomes associated with treatment patterns in osteoarthritis patients. nih.gov The study found that patients who switched from branded this compound to a generic NSAID had significantly higher all-cause hospital admissions, emergency room visits, and office visits. nih.gov Consequently, patients who remained persistent on this compound incurred lower mean total all-cause costs per person-year (23,949). nih.gov
International Findings : In Switzerland, a decision-analytic model predicted that a policy of switching patients from NSAIDs to this compound would be cost-saving for public health insurers. nih.gov The total expected 6-month treatment costs were lowest for this compound (435 Swiss francs) compared to an NSAID alone (SwF 510) and various gastro-protected NSAID regimens (SwF 522 to SwF 1415). nih.gov Similarly, a study in Asia showed an 11% reduction in total direct medical costs per patient over 6 months for those taking this compound compared to diclofenac plus omeprazole (B731). tandfonline.com
The table below details the impact of this compound on healthcare costs and resource use from selected studies.
| Study (Country/Region) | Comparison | Key Findings on HCRU and Costs | Source |
|---|---|---|---|
| McCombs et al. (USA) | Persistent on this compound vs. Switched to generic NSAID | Switched patients had higher HCRU (hospital admissions, ER visits). Persistent patients had lower total all-cause costs ($20,378 vs. $23,949). | nih.gov |
| Mould-Quevedo et al. (UAE) | This compound vs. Ibuprofen vs. Naproxen | This compound had the lowest costs attributed to toxicities ($360.26 vs. $438.31 for ibuprofen and $388.60 for naproxen). | tandfonline.comnih.govtandfonline.com |
| Chancellor et al. (Switzerland) | This compound vs. NSAIDs +/- gastroprotection | This compound had the lowest expected 6-month total treatment costs (SwF 435) and was predicted to be cost-saving. | nih.gov |
| Solem et al. (Systematic Review) | This compound vs. ns-NSAIDs +/- gastroprotection | Cost analyses indicated this compound use resulted in lower direct medical costs across multiple geographies. | tandfonline.com |
Economic Burden of Adverse Events Associated with NSAID Use
Gastrointestinal Complications : GI adverse events are the most well-documented and economically significant complications of NSAID therapy. It is estimated that over 100,000 patients are hospitalized each year in the U.S. for NSAID-related GI complications, with direct costs ranging from $1,800 to $8,500 per hospitalization. ajmc.com In the elderly, the annual medical costs of adverse GI events linked to NSAID use may exceed $4 billion. ajmc.com A Canadian study focusing on an elderly population found that the direct cost of GI side effects was $1.34 per patient-day on NSAIDs, which was 3.5 times higher than for a patient-day not on NSAIDs. nih.govresearchgate.net This added approximately one Canadian dollar in GI-related costs for every day a patient was on NSAID therapy. nih.govresearchgate.net
Cardiovascular and Renal Events : NSAID use is also associated with costly cardiovascular events like myocardial infarction and heart failure, as well as renal complications. ajmc.com A recent study in England estimated that over 10 years, five specific high-risk NSAID prescribing scenarios (e.g., prescribing to an older adult without gastroprotection) caused a loss of 6,335 QALYs and cost the National Health Service £31.43 million. bmj.com The most costly scenario involved co-prescribing an NSAID with an oral anticoagulant, which was associated with costs of £25.41 million. bmj.com
The significant clinical and economic burden of NSAID-related adverse events underscores the potential value of treatments that can reduce these risks. ajmc.comnih.gov
Q & A
Q. How can meta-analyses resolve inconsistencies in this compound's efficacy across published studies?
- Methodological Guidance :
- Perform systematic reviews using PRISMA guidelines to aggregate data from RCTs and observational studies, stratifying by patient subgroups (e.g., osteoarthritis vs. cancer) .
- Assess publication bias via funnel plots and adjust using trim-and-fill methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
